1-Adamantyl methacrylate

Vue d'ensemble

Description

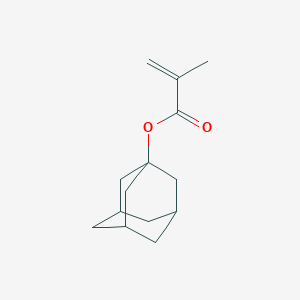

1-Adamantyl methacrylate (AdMA) is a methacrylate monomer featuring a bulky adamantyl group (tricyclo[3.3.1.1³,⁷]decan-1-yl) attached to the ester moiety. This structure imparts exceptional thermal stability, hydrophobicity, and rigidity to its polymers. AdMA is polymerized via controlled radical polymerization methods such as atom transfer radical polymerization (ATRP) or living anionic polymerization, producing well-defined poly(AdMA) with high molecular weights and low dispersity . Key properties of poly(AdMA) include:

Méthodes De Préparation

1-Adamantyl methacrylate can be synthesized through various methods. One common synthetic route involves the esterification of 1-adamantanol with methacrylic acid in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under azeotropic conditions using a solvent like methylcyclohexane to remove water formed during the reaction . The reaction conditions include stirring the mixture at a temperature of 100 to 115°C for several hours. After the reaction, the product is purified through washing and distillation processes .

In industrial production, the atom transfer radical polymerization (ATRP) method is often employed. This method involves the polymerization of this compound using initiators like methyl α-bromoisobutyrate, copper(I) bromide, and copper(II) bromide in the presence of ligands such as 1,1,4,7,10,10-hexamethyltriethylenetetramine . The reaction is carried out in solvents like toluene at controlled temperatures to achieve well-defined polymer structures .

Analyse Des Réactions Chimiques

1-Adamantyl methacrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions.

Polymerization: This compound can be polymerized through radical polymerization methods, such as ATRP, to form poly(this compound).

Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Substitution: The adamantyl group in this compound can participate in substitution reactions, where functional groups are introduced into the adamantyl moiety.

Common reagents used in these reactions include initiators like methyl α-bromoisobutyrate, oxidizing agents like potassium permanganate, and catalysts like sulfuric acid . The major products formed from these reactions include poly(this compound) and various oxidized derivatives.

Applications De Recherche Scientifique

1-Adamantyl methacrylate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Adamantyl methacrylate primarily involves its ability to undergo polymerization and form stable polymeric structures. The adamantyl group provides steric hindrance, which enhances the thermal stability and mechanical strength of the resulting polymers. The methacrylate moiety allows for easy polymerization through radical mechanisms, leading to the formation of high-performance materials .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Adamantane-Based Methacrylates

2-Adamantyl Methacrylate vs. 1-Adamantyl Methacrylate

- Structural Difference : The adamantyl group is attached at the 2-position instead of the 1-position.

- Polymerization Behavior : 2-Adamantyl methacrylate derivatives (e.g., 2-alkyl-2-adamantyl methacrylates) exhibit lower steric hindrance during polymerization compared to AdMA, enabling faster kinetics. However, poly(AdMA) achieves higher molecular weights due to reduced termination rates .

- Application : 2-Adamantyl esters are acid-labile, making them useful as positive-tone photoresists in lithography, whereas AdMA is preferred for thermally stable coatings .

3,5-Dimethyl-1-Adamantyl Methacrylate (DMAdMA)

- Structural Modification : Methyl groups at the 3,5-positions increase steric bulk.

- Thermal Properties : Poly(DMAdMA) has a slightly lower Tg (~220°C) than poly(AdMA), likely due to disrupted packing efficiency .

- Polymerization Rate : DMAdMA polymerizes slower than AdMA due to heightened steric effects .

Other Bulky Methacrylates

- Thermal Stability : AdMA outperforms t-BMA and MMA due to the adamantyl group’s rigidity and thermal resistance .

- Hydrophobicity : AdMA’s low surface energy (~25 mN/m) exceeds t-BMA (~30 mN/m), making it superior for water-repellent coatings .

Non-Methacrylate Adamantane Derivatives

N-(1-Adamantyl) Maleimide

- Application : Anticancer and antiviral agent, unlike AdMA’s industrial uses .

- Reactivity : Contains a maleimide group for thiol conjugation, whereas AdMA undergoes radical polymerization .

1-Adamantyl Isocyanate

- Functionality : Reacts with alcohols/amines to form urethanes/ureas, contrasting with AdMA’s role as a polymer backbone .

Key Research Findings

Polymerization Kinetics

- AdMA’s polymerization rate (kp) is 2–3× faster than MMA due to reduced termination rates from steric hindrance .

- ATRP of AdMA achieves Mn ~50,000 g/mol with Đ < 1.2, whereas conventional radical polymerization yields broader dispersity (Đ > 1.5) .

Copolymer Performance

Activité Biologique

1-Adamantyl methacrylate (AdMA) is a versatile compound that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity associated with AdMA, including its antimicrobial, anti-inflammatory, and cytotoxic effects, as well as its applications in polymer science.

This compound is characterized by the presence of an adamantyl group attached to a methacrylate moiety. This structure enhances its lipophilicity, which can influence its biological activity and therapeutic index. The compound is typically a colorless transparent liquid, soluble in organic solvents, and exhibits thermal stability, making it suitable for various applications including coatings and adhesives .

1. Antimicrobial Activity

Research has demonstrated that AdMA and its derivatives exhibit significant antimicrobial properties. A study reported the synthesis of novel adamantane derivatives, which were tested against a range of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 62.5 to 1000 µg/mL, indicating potent antibacterial activity . Notably, Staphylococcus epidermidis was found to be particularly susceptible.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| AdMA | S. epidermidis | 62.5 |

| AdMA | C. albicans | 250 |

| AdMA | E. coli | 500 |

| AdMA | S. aureus | 1000 |

2. Anti-inflammatory Activity

AdMA has also been evaluated for its anti-inflammatory effects. In an experimental model involving carrageenan-induced paw edema in rats, certain derivatives of AdMA exhibited dose-dependent reductions in inflammation. This suggests that the adamantyl moiety may enhance the anti-inflammatory potential of these compounds .

3. Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on various cancer cell lines (A549, T47D, L929, and HeLa) revealed that some derivatives of AdMA did not significantly affect cell proliferation at tested concentrations. This indicates a favorable safety profile for potential therapeutic applications while maintaining efficacy against microbial pathogens .

Case Study 1: Antiviral Applications

The antiviral properties of adamantane derivatives have been well-documented since the discovery of amantadine. Recent studies have explored the use of AdMA in developing new antiviral agents targeting influenza viruses. The incorporation of the adamantyl group has been shown to enhance binding affinity to viral proteins, improving therapeutic efficacy .

Case Study 2: Drug Delivery Systems

AdMA has been utilized in creating drug delivery systems due to its ability to form stable polymers through radical polymerization techniques. These polymers can encapsulate therapeutic agents, providing controlled release profiles that enhance drug bioavailability and reduce side effects . For instance, poly(this compound) has been synthesized using atom transfer radical polymerization (ATRP), demonstrating potential for applications in targeted therapy .

Q & A

Q. What are the recommended methods for synthesizing 1-Adamantyl Methacrylate (1-ADMA) with high purity in laboratory settings?

Basic

Synthesis of 1-ADMA typically involves esterification of methacrylic acid with 1-adamantanol under acidic catalysis. Key steps include:

- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents to remove unreacted monomers and byproducts.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and adamantyl group retention. High-Performance Liquid Chromatography (HPLC) can assess purity (>98%) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic

- ¹H/¹³C NMR : Identifies methacrylate backbone (δ ~5.5–6.1 ppm for vinyl protons) and adamantyl protons (distinct singlet at δ ~1.6–2.1 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-O-C vibrations at ~1150–1250 cm⁻¹ .

Q. How does the incorporation of this compound into copolymer systems affect thermal stability and optical transparency compared to homopolymers?

Advanced

Copolymerization with styrene or methyl methacrylate (MMA) enhances thermal stability due to the rigid adamantyl group. For example:

- P(ADMA-co-MMA) : Glass transition temperature (Tg) increases from 105°C (PMMA) to 135°C with 20 mol% 1-ADMA.

- Optical Transparency : Copolymers retain >90% transmittance in visible light (400–800 nm) due to reduced crystallinity .

| 1-ADMA Content (mol%) | Tg (°C) | Transmittance (%) |

|---|---|---|

| 0 (PMMA) | 105 | 92 |

| 10 | 125 | 91 |

| 20 | 135 | 90 |

Q. What are the critical considerations in designing copolymers of this compound for advanced lithography applications?

Advanced

- Monomer Ratios : Higher 1-ADMA content improves etch resistance but may reduce sensitivity due to steric hindrance. Optimal balance is 10–15 mol% .

- Scission Yield : Adamantyl groups reduce chain scission efficiency in lithography resists. Blending with α-methyl styrene (α-MS) enhances sensitivity .

- Post-Processing : Annealing at 150–200°C improves film uniformity without degrading adamantyl moieties .

Q. How can researchers resolve discrepancies in reported thermal degradation temperatures of 1-ADMA-containing polymers across different studies?

Advanced

Discrepancies arise from:

- Copolymer Composition : Higher 1-ADMA content delays degradation (e.g., 20 mol% 1-ADMA shifts onset degradation from 250°C to 290°C) .

- Measurement Techniques : Thermogravimetric Analysis (TGA) under nitrogen vs. air affects degradation profiles. Standardize heating rates (e.g., 10°C/min) .

Q. What role does the adamantyl group play in the reactivity and steric effects during copolymerization reactions of 1-ADMA?

Advanced

The adamantyl group introduces steric hindrance, reducing propagation rates during free-radical polymerization. This leads to:

- Lower Reactivity Ratios : r1 (MMA) = 0.8, r2 (1-ADMA) = 0.3, favoring MMA incorporation .

- Controlled Architectures : Use of chain-transfer agents (e.g., dodecanethiol) mitigates steric effects, enabling block copolymer synthesis .

Q. What methodologies are recommended for analyzing the molecular weight distribution of 1-ADMA-based copolymers?

Advanced

- Gel Permeation Chromatography (GPC) : Use tetrahydrofuran (THF) as eluent with polystyrene standards. Ensure column temperature (40°C) to prevent adamantyl aggregation .

- Matrix-Assisted Laser Desorption/Ionization (MALDI) : Calibrate with narrow-dispersity PMMA standards for accurate Mn and Đ (dispersity) values .

Q. How do hydroxyadamantyl derivatives (e.g., 3-hydroxy-1-adamantyl methacrylate) compare to 1-ADMA in enhancing polymer properties?

Advanced

Hydroxyadamantyl substituents (e.g., HAdMA) improve:

Propriétés

IUPAC Name |

1-adamantyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVABYGYVXBZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28854-38-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, tricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28854-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30449680 | |

| Record name | 1-Adamantyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16887-36-8, 66786-62-7 | |

| Record name | 1-Adamantyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Adamantyl Methacrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.